Tert-butyl N-[(1R,2S,3R,4S)-4-[tert-butyl(dimethyl)silyl]oxy-2-(3,4-dihydro-1H-isoquinolin-2-yl)-3-hydroxycyclopentyl]carbamate
Description
Tert-butyl N-[(1R,2S,3R,4S)-4-[tert-butyl(dimethyl)silyl]oxy-2-(3,4-dihydro-1H-isoquinolin-2-yl)-3-hydroxycyclopentyl]carbamate is a structurally complex carbamate derivative featuring a cyclopentyl core with four stereochemical centers (1R,2S,3R,4S). Key substituents include:
- A tert-butyl(dimethyl)silyl (TBS) ether at position 4, enhancing lipophilicity and protecting the hydroxyl group during synthetic modifications .
- A hydroxyl group at position 3, which may participate in hydrogen bonding or serve as a site for further functionalization.
- A tert-butyl carbamate at the amino group, a common protective moiety in medicinal chemistry to improve metabolic stability .
This compound’s stereochemistry and functional groups suggest applications in drug discovery, particularly for targets requiring rigid, polycyclic frameworks. Its synthesis likely involves multi-step routes with protective group strategies, as seen in analogous compounds .
Properties
IUPAC Name |
tert-butyl N-[(1R,2S,3R,4S)-4-[tert-butyl(dimethyl)silyl]oxy-2-(3,4-dihydro-1H-isoquinolin-2-yl)-3-hydroxycyclopentyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H42N2O4Si/c1-24(2,3)30-23(29)26-19-15-20(31-32(7,8)25(4,5)6)22(28)21(19)27-14-13-17-11-9-10-12-18(17)16-27/h9-12,19-22,28H,13-16H2,1-8H3,(H,26,29)/t19-,20+,21+,22+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOAMPNVTZRIHLP-MLNNCEHLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C(C1N2CCC3=CC=CC=C3C2)O)O[Si](C)(C)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@@H]([C@@H]([C@H]1N2CCC3=CC=CC=C3C2)O)O[Si](C)(C)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H42N2O4Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Molecular Formula and Structure
- Molecular Formula : C₁₉H₃₁N₃O₄Si
- Molecular Weight : 393.55 g/mol
- IUPAC Name : Tert-butyl N-[(1R,2S,3R,4S)-4-[tert-butyl(dimethyl)silyl]oxy-2-(3,4-dihydro-1H-isoquinolin-2-yl)-3-hydroxycyclopentyl]carbamate
Structural Features
The compound features a tert-butyl group, a dimethylsilyl ether linkage, and a carbamate functional group. Its stereochemistry is significant for its biological activity.
Research indicates that compounds with similar structures often interact with biological targets such as enzymes and receptors. The presence of the isoquinoline moiety suggests potential interactions with neurotransmitter systems or as enzyme inhibitors.
Pharmacological Studies
- Anticancer Activity : Studies on related compounds have shown that isoquinoline derivatives exhibit anticancer properties by inducing apoptosis in cancer cells through various pathways, including the inhibition of cell proliferation and migration.
- Neuroprotective Effects : Some derivatives have been studied for neuroprotective effects, potentially beneficial in neurodegenerative diseases due to their ability to modulate neurotransmitter levels.
- Anti-inflammatory Properties : The carbamate group may contribute to anti-inflammatory activity by inhibiting pro-inflammatory cytokines.
In Vitro Studies
In vitro assays have demonstrated that related compounds can inhibit specific cancer cell lines (e.g., breast cancer and leukemia) at micromolar concentrations. The mechanism often involves the modulation of cell cycle progression and apoptosis.
Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the anticancer effects of various isoquinoline derivatives. The findings indicated that modifications at the nitrogen atom significantly enhanced cytotoxicity against several cancer cell lines, suggesting that the tert-butyl N-carbamate structure might similarly enhance activity.
Study 2: Neuroprotective Effects
In another investigation, derivatives were tested for their ability to protect neuronal cells from oxidative stress. The results indicated that compounds with a similar structure could reduce reactive oxygen species (ROS) levels and improve cell viability in neuronal cultures.
Table 1: Biological Activity Summary
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Anticancer | Isoquinoline Derivatives | Induced apoptosis in cancer cells |
| Neuroprotection | Similar Carbamates | Reduced oxidative stress in neurons |
| Anti-inflammatory | Various Derivatives | Inhibited pro-inflammatory cytokines |
Table 2: Synthesis Methods
| Synthesis Method | Description |
|---|---|
| Pictet–Spengler Reaction | Used for forming isoquinoline structures |
| Carbamate Formation | Reaction of amine with carbonyl compounds |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related tert-butyl carbamate derivatives:
Key Differences and Implications
Substituent Diversity: The TBS-ether in the target compound offers superior hydroxyl protection compared to simpler benzyl or hydroxyl groups in analogs .
Biological Activity: Analogs with N-carbamate groups (e.g., in ) exhibit antifungal activity (MIC: 0.64–1.91 mM), suggesting the target compound may share this property .
Synthetic Complexity :
Q & A
Q. Basic
- NMR : ¹H and ¹³C NMR to identify carbamate (δ ~155 ppm in ¹³C), hydroxy (δ ~1.5 ppm in ¹H), and silyl ether (δ ~0.1 ppm for Si-CH₃) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ at m/z ~550) .
- IR : Confirm carbonyl (C=O stretch at ~1700 cm⁻¹) and hydroxyl groups (broad peak at ~3400 cm⁻¹) .
How can contradictions in reported biological activity data for similar carbamates be resolved?
Q. Advanced
- Meta-analysis : Compare datasets across studies using standardized assays (e.g., IC₅₀ values for enzyme inhibition) .
- Structure-activity relationship (SAR) : Systematically vary substituents (e.g., silyl vs. benzyl groups) to isolate contributing factors .
- In vitro vs. in vivo validation : Replicate conflicting results in matched cell lines or animal models .
What role does the tert-butyl(dimethyl)silyl group play in synthesis?
Q. Basic
- Protection : The silyl group stabilizes the hydroxyl group during subsequent reactions (e.g., acidic or oxidative conditions) .
- Orthogonality : Removable via tetra-n-butylammonium fluoride (TBAF) without affecting the carbamate .
Application : Enables selective functionalization of the cyclopentyl ring .
How do computational methods predict this compound’s interaction with biological targets?
Q. Advanced
- Molecular docking : Use AutoDock Vina to model binding to enzymes (e.g., kinases) .
- MD simulations : GROMACS for stability analysis of ligand-receptor complexes over 100 ns .
Validation : Cross-check with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
What strategies improve yields in multi-step syntheses?
Q. Basic
- Solvent selection : Polar aprotic solvents (DMF, DCM) enhance carbamate coupling .
- Catalyst optimization : Screen Pd(PPh₃)₄ vs. Pd₂(dba)₃ for cyclization efficiency .
- Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization .
How do hydroxy and carbamate groups influence pharmacokinetics?
Q. Advanced
- LogP calculation : Predict hydrophilicity using Molinspiration or ACD/Labs (experimental LogP ~2.5) .
- Metabolic stability : Incubate with liver microsomes; monitor degradation via LC-MS .
- Bioavailability : Compare with analogs lacking the hydroxy group (e.g., tert-butyl N-methylcarbamate) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
